

D-Allose-13C in Drug Discovery: Applications and Protocols for Metabolic Research

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Compound of Interest		
Compound Name:	D-Allose-13C	
Cat. No.:	B7769933	Get Quote

Introduction

D-Allose, a rare sugar and a C-3 epimer of D-glucose, has garnered significant attention in oncological research due to its promising anti-cancer properties.[1][2] It has been shown to inhibit cancer cell proliferation, induce apoptosis and cell cycle arrest, and modulate key signaling pathways involved in tumor growth and metabolism.[3][4][5][6] The stable isotopelabeled form, **D-Allose-13C**, is a powerful tool for elucidating the metabolic fate and mechanisms of action of D-Allose in drug discovery and development. By tracing the incorporation of 13C atoms into various metabolites, researchers can gain unprecedented insights into how D-Allose affects cancer cell metabolism and identify potential therapeutic targets.[7][8]

This document provides detailed application notes and experimental protocols for the use of **D-Allose-13C** in drug discovery research. It is intended for researchers, scientists, and drug development professionals interested in leveraging stable isotope tracing to investigate the anti-cancer effects of D-Allose.

Application 1: Tracing the Metabolic Fate of D-Allose-13C in Cancer Cells using Metabolic Flux Analysis (MFA)

This application focuses on determining the intracellular pathways that metabolize D-Allose and quantifying the contribution of **D-Allose-13C** to central carbon metabolism.



Experimental Protocol

Objective: To trace the metabolic fate of **D-Allose-13C** and quantify its incorporation into central carbon metabolites in cancer cells.

Materials:

- Cancer cell line of interest (e.g., HeLa, A549, etc.)
- Complete cell culture medium (e.g., DMEM, RPMI-1640)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- D-Glucose-free medium
- U-13C6-D-Allose (uniformly labeled **D-Allose-13C**)
- Phosphate Buffered Saline (PBS), ice-cold
- · Methanol, ice-cold
- · Dry ice
- · Liquid nitrogen
- Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) system

Procedure:

- Cell Culture: Culture cancer cells in complete medium until they reach 80% confluency.
- Isotope Labeling:
 - Aspirate the complete medium and wash the cells once with D-Glucose-free medium.



- Add D-Glucose-free medium supplemented with 10 mM U-13C6-D-Allose and 10% dialyzed FBS.
- Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation
 of the labeled D-Allose into intracellular metabolites.

Metabolite Extraction:

- At each time point, rapidly aspirate the labeling medium.
- Wash the cells twice with ice-cold PBS.
- Quench metabolism by adding a pre-chilled (-80°C) 80% methanol/water solution.
- Scrape the cells and collect the cell suspension in a microcentrifuge tube.
- Freeze-thaw the samples three times using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
- Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the polar metabolites.
- Sample Preparation for GC-MS Analysis:
 - Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.
 - Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is methoximation followed by silylation.

GC-MS Analysis:

- Inject the derivatized sample into the GC-MS system.
- Separate the metabolites on a suitable GC column.
- Detect the mass isotopologue distributions (MIDs) of the metabolites in the mass spectrometer.



• Data Analysis:

- Correct the raw mass spectrometry data for the natural abundance of 13C.
- Use software such as INCA or Metran to perform metabolic flux analysis based on the measured MIDs.

Hypothetical Quantitative Data

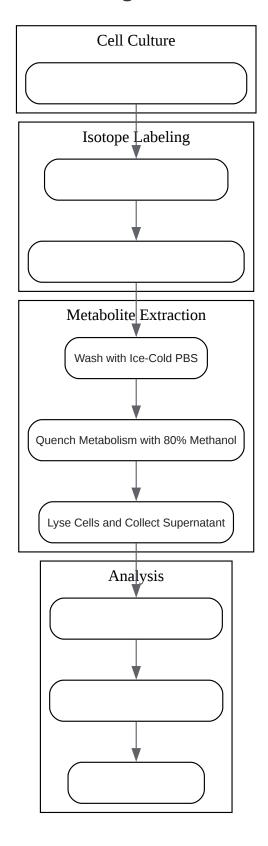
The following table presents hypothetical data on the fractional contribution of U-13C6-D-Allose to key metabolites in cancer cells after 24 hours of labeling.

Metabolite	Fractional Contribution from U-13C6-D-Allose (%)
Glycolytic Intermediates	
Glucose-6-phosphate	5.2
Fructose-6-phosphate	4.8
3-Phosphoglycerate	3.5
Pyruvate	2.1
Lactate	1.8
TCA Cycle Intermediates	
Citrate	1.5
α-Ketoglutarate	1.2
Succinate	0.9
Malate	1.1
Amino Acids	
Alanine	2.5
Glutamate	1.3
Aspartate	1.0



Note: This is hypothetical data for illustrative purposes.

Experimental Workflow Diagram





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Workflow for tracing the metabolic fate of **D-Allose-13C**.

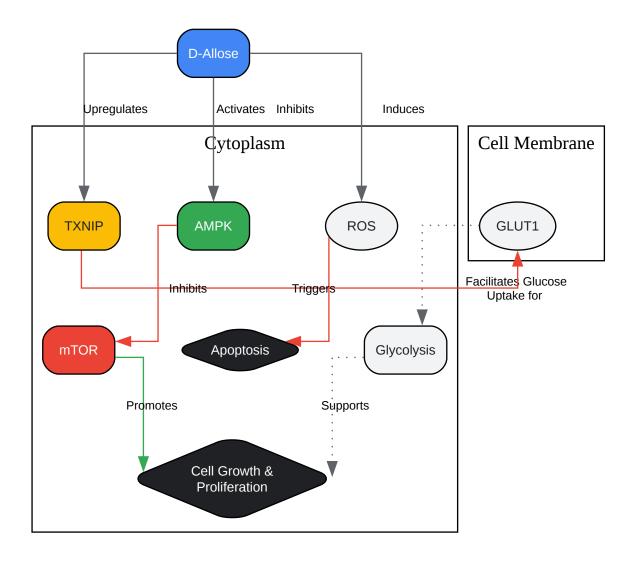
Application 2: Investigating the Impact of D-Allose on Cancer Cell Metabolism and Signaling

This application aims to elucidate how D-Allose alters key metabolic pathways and signaling networks in cancer cells, providing insights into its anti-cancer mechanisms.

Signaling Pathways Affected by D-Allose

D-Allose has been shown to modulate several critical signaling pathways in cancer cells.[1][2] [9][10] A key mechanism involves the upregulation of Thioredoxin-interacting protein (TXNIP), which in turn inhibits the glucose transporter GLUT1, leading to reduced glucose uptake.[3][4] D-Allose also influences the mTOR and AMPK signaling pathways, which are central regulators of cell growth, proliferation, and metabolism.[1][10] Furthermore, D-Allose can induce the production of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[9][11]





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Signaling pathways modulated by D-Allose in cancer cells.

Experimental Protocol

Objective: To investigate the effect of **D-Allose-13C** on glycolysis and the pentose phosphate pathway (PPP) in cancer cells.

Materials:

• Same as in Application 1, with the addition of [1,2-13C2]-D-Glucose.

Procedure:

Cell Culture: Culture cancer cells as described in Application 1.



- Isotope Labeling:
 - Culture cells in medium containing 10 mM [1,2-13C2]-D-Glucose in the presence or absence of 25 mM unlabeled D-Allose for 24 hours.
- Metabolite Extraction and Analysis:
 - Follow the metabolite extraction and GC-MS (or LC-MS/MS) analysis protocol as described in Application 1.
- Data Analysis:
 - Analyze the mass isotopologue distributions of key metabolites in glycolysis and the PPP, such as lactate and ribose-5-phosphate. The labeling patterns will reveal the relative flux through these pathways. For example, glycolysis of [1,2-13C2]-D-Glucose produces M+2 labeled lactate, while the PPP produces M+1 labeled lactate.

Hypothetical Quantitative Data

The following table shows hypothetical changes in the fractional labeling of lactate from [1,2-13C2]-D-Glucose in the presence of D-Allose.

Condition	M+1 Lactate (%)	M+2 Lactate (%)
Control	5	95
+ 25 mM D-Allose	15	85

Note: This is hypothetical data for illustrative purposes, suggesting a D-Allose-induced shift towards the Pentose Phosphate Pathway.

Application 3: Synthesis of D-Allose-13C

As **D-Allose-13C** may not be readily available from all commercial suppliers, an in-house synthesis may be necessary. The following is an adapted chemoenzymatic protocol for the synthesis of D-Allose, which can be modified to produce **D-Allose-13C** by starting with a 13C-labeled precursor.[12][13]



Proposed Synthesis Protocol for D-Allose-13C

Objective: To synthesize U-13C6-D-Allose from U-13C6-D-Glucose.

Materials:

- U-13C6-D-Glucose
- Benzyl alcohol
- Appropriate enzymes (e.g., engineered glycoside-3-oxidase)
- Reducing agent (e.g., LS-selectride)
- Hydrogenation catalyst (e.g., Palladium on carbon)
- Organic solvents and reagents for reaction and purification

Procedure:

- Benzylation: Protect the anomeric carbon of U-13C6-D-Glucose with a benzyl group to form 1-O-benzyl-U-13C6-D-glucopyranoside.
- Enzymatic Oxidation: Use an engineered bacterial glycoside-3-oxidase to regioselectively oxidize the C3 position of the benzylated glucose derivative.[13]
- Stereoselective Reduction: Chemically reduce the ketone at C-3 using a stereoselective reducing agent to invert the configuration at this position, yielding the allose derivative.[12]
- Deprotection: Remove the benzyl protecting group via hydrogenation to yield U-13C6-D-Allose.
- Purification: Purify the final product using column chromatography.

Synthesis Workflow Diagram





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Proposed workflow for the synthesis of U-13C6-D-Allose.

Conclusion

D-Allose-13C is a valuable tool for advancing our understanding of the anti-cancer mechanisms of D-Allose. The application notes and protocols provided herein offer a framework for researchers to employ stable isotope tracing techniques to investigate the metabolic fate of D-Allose, its impact on cancer cell metabolism and signaling, and to potentially synthesize this important research compound. While direct experimental data for **D-Allose-13C** is currently limited in the public domain, the proposed experiments are based on well-established methodologies in metabolic research and are expected to yield significant insights into the therapeutic potential of D-Allose in oncology.

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